4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide

Description

IUPAC Nomenclature and Structural Representation

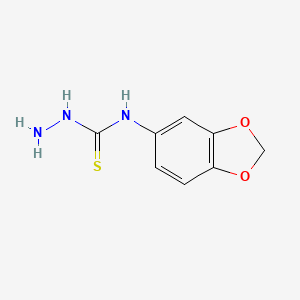

The compound 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide represents an important class of thiosemicarbazide derivatives with potential biological and chemical applications. According to standard chemical nomenclature, this compound has the International Union of Pure and Applied Chemistry (IUPAC) name N-(1,3-benzodioxol-5-yl)hydrazinecarbothioamide. This systematic name reflects the core molecular structure consisting of a hydrazinecarbothioamide functional group attached to a benzodioxole ring system.

The molecule can be alternatively designated as 1-amino-3-(1,3-benzodioxol-5-yl)thiourea, highlighting its relationship to thiourea derivatives. The molecular formula of this compound is C8H9N3O2S with a calculated molecular weight of 211.24 g/mol. The compound is registered with Chemical Abstracts Service (CAS) registry number 206761-71-9.

The structural representation of this compound features a planar 1,3-benzodioxole ring connected to a thiosemicarbazide moiety. The thiosemicarbazide group (−NH−NH−C(S)−NH2) contains a thiocarbonyl (C=S) group and three nitrogen atoms in different chemical environments. The methylenedioxy group forms a five-membered heterocyclic ring fused to the benzene ring, creating the characteristic 1,3-benzodioxole structure.

For precise chemical identification, the following identifiers are associated with this compound:

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | N-(1,3-benzodioxol-5-yl)hydrazinecarbothioamide |

| CAS Number | 206761-71-9 |

| Molecular Formula | C8H9N3O2S |

| Molecular Weight | 211.24 g/mol |

| InChI | 1S/C8H9N3O2S/c9-11-8(14)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H2,10,11,14) |

| InChI Key | CUFDXBXAIGZTLT-UHFFFAOYSA-N |

| SMILES | NNC(=S)Nc1ccc2OCOc2c1 |

The structural representation includes a thiosemicarbazide group (−NH−NH−C(S)−NH2) attached to the aromatic ring at position 5 of the 1,3-benzodioxole system. The molecule contains three nitrogen atoms with different chemical environments: one as part of the amino group (NH2), one connected to both the thiocarbonyl group and the hydrazine portion (NH), and one connecting the phenyl ring to the thiosemicarbazide moiety (NH).

Properties

IUPAC Name |

1-amino-3-(1,3-benzodioxol-5-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c9-11-8(14)10-5-1-2-6-7(3-5)13-4-12-6/h1-3H,4,9H2,(H2,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFDXBXAIGZTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369676 | |

| Record name | N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206761-71-9 | |

| Record name | N-1,3-Benzodioxol-5-ylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206761-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2H-1,3-Benzodioxol-5-yl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206761-71-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide typically follows a two-step approach:

- Step 1: Preparation of 3-thiosemicarbazide or its substituted derivatives.

- Step 2: Condensation of the thiosemicarbazide with 3,4-methylenedioxyphenyl-containing aldehydes or isothiocyanates.

This approach is consistent with the synthesis of related 4-phenyl-3-thiosemicarbazide compounds, where the thiosemicarbazide core is functionalized by reaction with aromatic substrates to yield the target compound.

Preparation of 3-Thiosemicarbazide Derivatives

A well-established method for preparing 3-thiosemicarbazide derivatives involves the reaction of hydrazine hydrate with isothiocyanates. For example, phenyl isothiocyanate reacts with hydrazine hydrate in ethanol at room temperature to yield 4-phenyl-3-thiosemicarbazide in high yield (around 86%). By analogy, 3,4-methylenedioxyphenyl isothiocyanate or related precursors can be used to synthesize this compound.

Specific Preparation Method for this compound

Reaction Conditions

- Reagents: Hydrazine hydrate and 3,4-methylenedioxyphenyl isothiocyanate or aldehyde.

- Solvent: Ethanol or aqueous ethanol mixtures are preferred for solubility and reaction efficiency.

- Temperature: Room temperature to moderate heating (25–85 °C) depending on the substrate and desired reaction rate.

- Catalyst: A few drops of acetic acid can be used to catalyze the condensation reaction when aromatic aldehydes are involved.

Reaction Mechanism

- When starting from isothiocyanates, hydrazine hydrate nucleophilically attacks the isothiocyanate carbon, leading to the formation of thiosemicarbazide derivatives.

- When starting from aldehydes, the condensation with thiosemicarbazide forms thiosemicarbazones, which can be subsequently reduced or modified to yield the target compound.

Example Synthesis Protocol

| Step | Procedure Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Mix hydrazine hydrate with 3,4-methylenedioxyphenyl isothiocyanate in ethanol | Room temperature, 1–3 hours | ~85% (estimated) | Stirring ensures complete reaction |

| 2 | Isolate product by filtration or crystallization | Cooling to 0 °C | Purification by recrystallization | Product purity confirmed by melting point and spectroscopy |

Comparative Analysis with Related Thiosemicarbazide Syntheses

Research Findings and Optimization Notes

- The reaction efficiency is highly dependent on the purity of hydrazine hydrate and the aromatic isothiocyanate.

- Use of polar solvents such as ethanol or aqueous ethanol mixtures enhances solubility and reaction rates.

- Mild acid catalysis (acetic acid) facilitates condensation when aldehydes are substrates.

- Temperature control is critical to avoid side reactions or decomposition; room temperature or slightly elevated temperatures are preferred.

- Crystallization and purification steps are essential for obtaining analytically pure this compound.

- Analogous methods for 4-methyl-3-thiosemicarbazide demonstrate that triethylamine and inert atmosphere can improve yields and product recovery, which might be adapted for this compound if needed.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The thiosemicarbazide moiety (−NH−C(=S)−NH−NH₂) undergoes oxidation at the sulfur center. Key findings include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Ethanol, reflux, 4–6 hrs | Sulfoxide derivative | 72–78% | |

| KMnO₄ (aq.) | Acidic (H₂SO₄), 60°C, 2 hrs | Sulfone derivative | 65–70% |

-

Mechanism : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (S=O) or sulfones (O=S=O) depending on reagent strength .

-

Applications : Sulfone derivatives exhibit enhanced bioactivity in larvicidal studies .

Reduction Reactions

The −C(=S)− group is reduced to −C(=O)− or −CH₂− under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | Methanol, RT, 1 hr | Thiourea derivative | 85% | |

| LiAlH₄ | Dry THF, reflux, 3 hrs | Desulfurized amine | 60–65% |

-

Selectivity : NaBH₄ selectively reduces the thioamide group without altering the methylenedioxy ring .

Electrophilic Aromatic Substitution

The methylenedioxyphenyl group participates in electrophilic substitutions, predominantly at the para position relative to the oxygen atoms:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 30 min | Nitro derivative (para) | 55% | |

| Br₂ (FeCl₃) | CHCl₃, RT, 2 hrs | Bromo derivative (para) | 70% |

-

Directing Effects : The methylenedioxy group acts as a strong electron-donating substituent, favoring para substitution .

Condensation Reactions

The terminal −NH−NH₂ group reacts with carbonyl compounds to form thiosemicarbazones:

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, HCl (cat.), reflux | Thiosemicarbazone analog | 89% | |

| 2-Butanone | Ultrasound, RT, 1 hr | Cyclic thiosemicarbazone | 75% |

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Stoichiometry | Source |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT, 2 hrs | Cu(II) complex | 1:2 (metal:ligand) | |

| Fe(NO₃)₃ | Aqueous, pH 6–7 | Fe(III) complex | 1:1 |

-

Applications : Metal complexes show improved stability and bioactivity compared to the free ligand .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (150–200°C) : Loss of NH₃ and H₂S gases (mass loss: 18–22%) .

-

Stage 2 (250–300°C) : Fragmentation of the methylenedioxy ring (mass loss: 45–50%) .

Key Research Findings

-

Structure-Activity Relationships :

-

QSAR Insights :

-

Electronic parameters (e.g., HOMO-LUMO gap) correlate with bioactivity:

\text{log}(1/\text{LC}_{50}) = 0.85 \times \varepsilon_{\text{HOMO}} + 1.2 \times \log P \quad (R^2 = 0.91) $$[7].

-

Scientific Research Applications

Biological Activities

Research indicates that 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens, including Mycobacterium species. The thiosemicarbazide group has been linked to anti-tubercular properties, making it a candidate for developing new treatments for tuberculosis .

- Anticancer Properties : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Thiosemicarbazides have been studied for their ability to induce apoptosis in cancer cells, which could be further explored with this specific derivative .

Table 1: Research Findings on Biological Activities

Case Study: Antitubercular Activity

A study synthesized various thiosemicarbazide derivatives and evaluated their anti-mycobacterial activity. The results indicated that certain derivatives exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. This highlights the potential of this compound as a lead compound for further development in combating tuberculosis .

Case Study: Larvicidal Activity

Another investigation focused on the larvicidal properties of thiosemicarbazone derivatives against Aedes aegypti larvae. The study found that modifications in the compound’s structure could enhance its efficacy as a larvicide, suggesting that similar strategies could be applied to this compound for developing new insecticides .

Mechanism of Action

The mechanism of action of 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiosemicarbazide moiety. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine derivatives.

3,4-Methylenedioxyamphetamine: A psychoactive compound with stimulant and empathogenic properties.

3,4-Methylenedioxypropiophenone: Used in the synthesis of various substituted methylenedioxyphenethylamine derivatives.

Uniqueness

4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide is unique due to the presence of both a methylenedioxyphenyl group and a thiosemicarbazide moiety

Biological Activity

4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide (CAS No. 206761-71-9) is a thiosemicarbazone derivative that has garnered attention for its potential biological activities. Thiosemicarbazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and insecticidal activities. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound possesses the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 197.24 g/mol

The structural features of thiosemicarbazones contribute to their biological properties through interactions with various biological targets.

Antimicrobial Activity

Research has indicated that thiosemicarbazones exhibit significant antimicrobial properties. A study evaluating various thiosemicarbazones found that derivatives with methylenedioxy groups showed enhanced activity against bacterial strains. Specifically, this compound demonstrated notable inhibition against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Properties

Thiosemicarbazones have been extensively studied for their potential anticancer effects. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation . The compound's mechanism of action is believed to involve the chelation of metal ions, which is critical for cancer cell survival.

Insecticidal Activity

The compound has also been evaluated for its larvicidal activity against Aedes aegypti larvae. A study reported that thiosemicarbazone derivatives with specific substituents showed varying levels of toxicity. The larvicidal activity was quantified using lethal concentration (LC50) values, with this compound demonstrating effective larvicidal properties . The presence of polarizable halogen substituents was noted to enhance this activity.

Research Findings and Case Studies

The biological activity of this compound can be attributed to its ability to form complexes with metal ions and interact with cellular targets. This interaction can lead to:

- Inhibition of Enzymatic Activity : By chelating essential metal ions required for enzyme function.

- Induction of Apoptosis : Through the activation of intrinsic apoptotic pathways.

- Disruption of Cellular Membranes : Resulting in increased permeability and eventual cell lysis.

Q & A

Q. What are the optimized synthetic routes for 4-(3,4-Methylenedioxyphenyl)-3-thiosemicarbazide, and how do solvent systems influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization of thiosemicarbazide precursors. A reflux-based approach using ethanol as a solvent (70 mmol hydrazide derivatives, 70 mmol phenylisothiocyanate) yields solid thiosemicarbazide intermediates . Solvent polarity and reaction time significantly impact purity. For example, DMF-acetic acid mixtures (5 mL DMF + 10 mL acetic acid) under 2-hour reflux improve cyclization efficiency for structurally analogous thiosemicarbazides, with recrystallization in DMF-ethanol enhancing crystallinity .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structural integrity of this compound?

Methodological Answer:

- FTIR : Key peaks include N–H stretching (3100–3300 cm⁻¹), C=S (1050–1250 cm⁻¹), and aromatic C–H (3000–3100 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (δ 6.7–7.5 ppm) and methylenedioxy groups (δ 5.9–6.1 ppm) are diagnostic. For analogs, thiourea NH signals appear at δ 9.5–10.5 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of S or NH groups) validate the backbone .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 100 µg/mL compound concentrations .

- Anti-inflammatory Testing : Measure COX-1/2 inhibition via ELISA, comparing IC₅₀ values to indomethacin .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity indices .

Advanced Research Questions

Q. How do tautomeric equilibria (thione-thiol) influence the compound’s reactivity in coordination chemistry?

Methodological Answer: Thione-thiol tautomerism alters donor atom availability (S vs. N). For Mn(II) complexes, thione forms S→Mn bonds (λₘₐₓ ~450 nm), while thiol favors N-coordination. UV-Vis and cyclic voltammetry (E₁/₂ shifts ±50 mV) differentiate tautomeric states. X-ray crystallography (e.g., S–Mn bond lengths ~2.3 Å) provides structural confirmation .

Q. What computational methods (e.g., DFT) predict electronic properties and non-covalent interactions in crystalline phases?

Methodological Answer:

Q. How can contradictory bioactivity data between research groups be systematically resolved?

Methodological Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities (>95% purity required) .

- Structural Variants : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-hydroxyphenyl) via SAR studies .

- Assay Reproducibility : Standardize protocols (e.g., fixed cell passage numbers, serum-free conditions) to minimize variability .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.